molecular formula C11H18FNO9 B236954 3-(18F)Neu5Ac CAS No. 129950-58-9

3-(18F)Neu5Ac

Cat. No.: B236954
CAS No.: 129950-58-9
M. Wt: 326.26 g/mol
InChI Key: NPUIAVLGTMSGBB-DWSYCVKZSA-N
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Description

3-(18F)Neu5Ac is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine-18 isotope, making it particularly valuable in medical imaging and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(18F)Neu5Ac involves multiple steps, starting with the preparation of the non-radioactive precursor. The fluorine-18 isotope is then introduced through a nucleophilic substitution reaction. The reaction conditions typically require anhydrous solvents and a controlled temperature environment to ensure the stability of the fluorine-18 isotope.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of automated synthesis modules is common in industrial settings to ensure reproducibility and safety, especially when handling radioactive isotopes.

Chemical Reactions Analysis

Types of Reactions

3-(18F)Neu5Ac undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be employed to convert ketone groups into alcohols, affecting the compound’s solubility and reactivity.

    Substitution: Nucleophilic substitution reactions are crucial for introducing the fluorine-18 isotope into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution often involves reagents like potassium fluoride (KF) and cesium fluoride (CsF) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(18F)Neu5Ac has a wide range of applications in scientific research:

    Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in the study of metabolic pathways and enzyme activities due to its ability to be tracked using positron emission tomography (PET).

    Medicine: Utilized in diagnostic imaging, particularly in PET scans, to detect and monitor diseases such as cancer and neurological disorders.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes for radiolabeled compounds.

Mechanism of Action

The mechanism of action of 3-(18F)Neu5Ac involves its interaction with specific molecular targets. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, allowing for detailed imaging of biological processes. The compound’s structure allows it to bind to specific enzymes or receptors, providing insights into their function and distribution.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-3-fluoro-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Similar in structure but lacks the fluorine-18 isotope, making it less suitable for PET imaging.

    N-acetyl-3-fluoroneuraminic acid:

Uniqueness

The presence of the fluorine-18 isotope in 3-(18F)Neu5Ac makes it uniquely valuable for PET imaging. This allows for non-invasive, real-time tracking of biological processes, providing critical information for both research and clinical applications.

Properties

CAS No.

129950-58-9

Molecular Formula

C11H18FNO9

Molecular Weight

326.26 g/mol

IUPAC Name

5-acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H18FNO9/c1-3(15)13-6(10(20)7(17)4(16)2-14)8(18)5(12)9(19)11(21)22/h4-8,10,14,16-18,20H,2H2,1H3,(H,13,15)(H,21,22)/i12-1

InChI Key

NPUIAVLGTMSGBB-DWSYCVKZSA-N

SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O

Isomeric SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)[18F])O

Canonical SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O

Synonyms

3-(18F)Neu5Ac
N-acetyl-3-fluoroneuraminic acid

Origin of Product

United States

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